molecular formula C12H7Cl3N2O3 B13804831 5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline

5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline

Cat. No.: B13804831
M. Wt: 333.5 g/mol
InChI Key: WRGIZVZQHFVPNV-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline is a chemical compound with the molecular formula C12H6Cl3N2O3 It is characterized by the presence of chloro, dichlorophenoxy, and nitro functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline typically involves the nitration of 5-Chloro-4-(2,3-dichlorophenoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of aminoaniline derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and dichlorophenoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione
  • 5-Chloro-4-(2,3-dichlorophenoxy)aniline

Uniqueness

5-Chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline is unique due to the presence of both nitro and dichlorophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H7Cl3N2O3

Molecular Weight

333.5 g/mol

IUPAC Name

5-chloro-4-(2,3-dichlorophenoxy)-2-nitroaniline

InChI

InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-9(17(18)19)8(16)4-7(11)14/h1-5H,16H2

InChI Key

WRGIZVZQHFVPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)Cl

Origin of Product

United States

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